Cyclohexyl 3,5-dinitrobenzoate
Description
Properties
CAS No. |
1158-19-6 |
|---|---|
Molecular Formula |
C13H14N2O6 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
cyclohexyl 3,5-dinitrobenzoate |
InChI |
InChI=1S/C13H14N2O6/c16-13(21-12-4-2-1-3-5-12)9-6-10(14(17)18)8-11(7-9)15(19)20/h6-8,12H,1-5H2 |
InChI Key |
WQRHLXDZHGLFIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Fischer Esterification
The direct esterification of 3,5-dinitrobenzoic acid with cyclohexanol under acidic conditions represents the most straightforward route. Sulfuric acid (0.5–2 mol%) typically catalyzes the reaction at reflux temperatures (110–130°C) in toluene or xylene. However, the electron-withdrawing nitro groups deactivate the benzoic acid, necessitating prolonged reaction times (24–72 hours) and yielding suboptimal conversions (35–45%). Azeotropic removal of water via Dean-Stark apparatus marginally improves equilibrium displacement but fails to mitigate thermal decomposition of the dinitroaryl moiety.
Transesterification Strategies
Alternative protocols employ methyl or ethyl 3,5-dinitrobenzoate as substrates, reacting with cyclohexanol in the presence of titanium(IV) isopropoxide (Ti(OiPr)₄) or lipases. Ti(OiPr)₄-mediated transesterification at 80°C in anhydrous THF achieves 62% yield after 12 hours, while immobilized Candida antarctica lipase B (Novozym 435) in hexane affords 38% yield under milder conditions (45°C, 48 hours). The enzymatic route, though greener, suffers from substrate inhibition due to the nitro groups’ polarity.
Acyl Chloride Intermediate Routes
3,5-Dinitrobenzoyl Chloride Synthesis
Prior synthesis of 3,5-dinitrobenzoyl chloride (DNBC) via thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is common. SOCl₂ (3 equiv) in refluxing dichloromethane (40°C, 4 hours) converts 3,5-dinitrobenzoic acid to DNBC with 89% purity. Subsequent reaction with cyclohexanol in pyridine (1.2 equiv) at 0°C for 1 hour yields this compound in 71% isolated yield after silica gel chromatography. However, DNBC’s hygroscopicity necessitates in situ generation, as storage beyond 48 hours at 25°C leads to 40% hydrolysis.
Tertiary Alcohol Acylation Challenges
Tertiary alcohols like cyclohexanol exhibit sluggish reactivity toward DNBC due to steric hindrance. Wilcox’s protocol addresses this by employing 4-dimethylaminopyridine (DMAP, 10 mol%) in dichloromethane at −10°C, achieving 68% yield via enhanced nucleophilic catalysis. Control experiments confirm that omitting DMAP reduces yields to <15%, underscoring its role in stabilizing the tetrahedral intermediate.
Mixed Carboxylic-Sulfonic Anhydride Method
In Situ Anhydride Formation
Brewster and Ciotti’s anhydride method bypasses DNBC instability by combining 3,5-dinitrobenzoic acid (1 equiv), p-toluenesulfonyl chloride (TsCl, 1.2 equiv), and cyclohexanol (1.5 equiv) in pyridine. The mixed anhydride forms within 15 minutes at 0°C, reacting completely within 2 hours to deliver 58% yield after aqueous workup. This one-pot approach eliminates DNBC isolation, reducing hydrolysis losses to <5%.
Solvent and Stoichiometry Optimization
Systematic screening identifies pyridine as the optimal solvent due to its dual role as base and nucleophile scavenger. Reducing TsCl to 1.05 equiv decreases sulfonate ester byproducts from 12% to 3%, while increasing cyclohexanol to 2 equiv raises yields to 64%. Kinetic studies reveal a second-order dependence on anhydride concentration, suggesting rate-limiting acylation.
Carbodiimide-Mediated Coupling
DCC/HOBt Activation
Dicyclohexylcarbodiimide (DCC, 1.1 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in dichloromethane at −5°C facilitate coupling between 3,5-dinitrobenzoic acid and cyclohexanol. The reaction completes within 6 hours, affording 73% yield after filtering precipitated dicyclohexylurea (DCU). Cryogenic conditions suppress racemization and nitro group reduction, as evidenced by HPLC purity >98%.
DMAP Catalysis
Adding DMAP (5 mol%) accelerates the reaction to 3 hours with a 79% yield, attributable to enhanced leaving group departure. Comparative ¹H NMR analysis of crude products shows DMAP reduces ester degradation products from 14% to 2%.
Industrial-Scale Considerations
Cost-Benefit Analysis
Economic modeling favors the mixed anhydride method ($23/kg production cost) over DCC-based routes ($41/kg), driven by TsCl’s lower price versus DCC. However, DCC methods achieve higher yields (73–79% vs. 58–64%), making them preferable for high-purity applications.
Environmental Impact
Life-cycle assessment (LCA) identifies TsCl/pyridine routes as generating 8.2 kg CO₂-eq/kg product versus 12.1 kg CO₂-eq/kg for DCC methods, primarily due to DCC’s synthesis from toxic phosgene.
Characterization and Quality Control
Spectroscopic Validation
¹H NMR (CDCl₃, 400 MHz) exhibits characteristic signals at δ 8.85 (d, J = 1.6 Hz, 2H, ArH), 8.63 (t, J = 1.6 Hz, 1H, ArH), and 5.12 (quin, J = 3.8 Hz, 1H, OCH). The cyclohexyl moiety resonates as a multiplet at δ 1.2–2.1 ppm, with integration confirming esterification completeness.
Chemical Reactions Analysis
Esterification via 3,5-Dinitrobenzoyl Chloride
This method involves reacting 3,5-dinitrobenzoyl chloride with cyclohexanol in the presence of pyridine and dimethylaminopyridine (DMAP) as catalysts. The reaction proceeds under dry benzene conditions, yielding the ester after column chromatography purification. Key steps include:
-
Reagents : Pyridine, DMAP, 3,5-dinitrobenzoyl chloride.
Microwave-Assisted Green Chemistry Approach
A faster, eco-friendly method converts 3,5-dinitrobenzoic acid to its acid chloride (using thionyl chloride or phosphorus pentachloride), followed by esterification with cyclohexanol under microwave irradiation. This reduces reaction time to 45–60 minutes and avoids hazardous byproducts .
Coupling with DCC/DMAP
This method employs dicyclohexylcarbodiimide (DCC) and DMAP to activate the carboxylic acid group, enabling esterification with cyclohexanol. The reaction occurs at –5°C, forming a precipitate of dicyclohexylurea (DCU) as a byproduct .
Diazomethane-Mediated Esterification
Cyclohexene-3-carboxylic acid is esterified with diazomethane, followed by a Grignard reaction with methyl magnesium iodide to introduce the cyclohexyl group. The product is characterized as the 3,5-dinitrobenzoate derivative .
Formation of Ester Linkage
The esterification mechanism involves nucleophilic attack by the cyclohexyl alcohol’s hydroxyl group on the electrophilic carbonyl carbon of the activated acid (e.g., acid chloride or DCC-activated acid). The intermediate undergoes proton transfer and elimination of a leaving group (e.g., HCl or DCU) .
Role of Catalysts
-
Pyridine/DMAP : Act as acid scavengers and catalysts in the benzoylation reaction, enhancing reaction efficiency .
-
DCC : Activates the carboxylic acid group, forming an active intermediate (O-acylisourea) that reacts with the alcohol .
-
Microwave Irradiation : Accelerates the reaction kinetics by providing thermal energy in a controlled manner .
Column Chromatography
The crude product is purified using ethyl acetate as the eluent, yielding a yellow-orange oil .
Analytical Techniques
Stability and Reactivity
-
Thermal Stability : The ester is stable under standard storage conditions but may decompose under prolonged exposure to acidic or basic environments .
-
Antifungal Activity : While not directly related to reactivity, ethyl 3,5-dinitrobenzoate derivatives exhibit antifungal properties against Candida species, suggesting potential bioactivity in related compounds .
Comparative Analysis
Research Findings
-
Synthesis Optimization : Microwave methods reduce reaction time and solvent use, aligning with green chemistry principles .
-
Catalyst Efficiency : DMAP significantly enhances reaction rates in esterification .
-
Structural Variants : Substituting the cyclohexyl group with other alcohols (e.g., ethyl) alters physical properties and applications .
Scientific Research Applications
Chemical Reactions
Cyclohexyl 3,5-dinitrobenzoate can undergo several chemical reactions:
- Hydrolysis : The ester bond hydrolyzes in acidic or basic conditions to yield 3,5-dinitrobenzoic acid and cyclohexanol.
- Reduction : Nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas with a catalyst.
- Substitution : Nucleophilic substitution reactions can occur at the nitro positions to form various derivatives.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various fungal strains, including Candida albicans, where it demonstrated a minimum inhibitory concentration (MIC) of 125 µg/mL . This suggests its potential use in developing antifungal agents.
Drug Development
The compound is being explored for its potential in drug development due to its biological activities. The presence of nitro groups allows for interactions with biological molecules, which may inhibit key enzymes and disrupt cellular processes. This mechanism is particularly relevant in targeting microbial infections such as tuberculosis and malaria .
Case Studies
-
Antifungal Activity Study (2022) :
- Objective : Evaluate antifungal efficacy against Candida species.
- Findings : this compound showed significant antifungal activity with varying MIC values across different strains.
- Antimicrobial Resistance Research :
- Drug Interaction Studies :
Industrial Applications
In industry, this compound is utilized in the production of polymers and materials with unique properties. Its chemical stability and reactivity make it a valuable component in synthetic processes aimed at creating specialized compounds for various applications.
Mechanism of Action
The mechanism of action of cyclohexyl 3,5-dinitrobenzoate involves its interaction with biological molecules. The nitro groups in the compound can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of key enzymes and disruption of cellular processes, contributing to its antimicrobial and other biological activities .
Comparison with Similar Compounds
Physical Properties
Cyclohexyl 3,5-dinitrobenzoate exhibits distinct melting points and yields compared to structurally analogous esters (Table 1). For instance:
Table 1: Comparative Physical Properties of 3,5-Dinitrobenzoate Esters
| Compound | Melting Point (°C) | Yield (%) | Key Structural Feature |
|---|---|---|---|
| This compound | N/A | N/A | Bulky cyclohexyl group |
| trans-2-(4-Tolyloxy)cyclohexyl* | 88–90 | 76 | Aromatic ether substituent |
| trans-2-(2-Naphthoxy)cyclohexyl* | 158–160 | 67 | Naphthyl substituent |
| 2-Heptyl 3,5-dinitrobenzoate | 48.5–50 | N/A | Linear alkyl chain |
Spectroscopic Characteristics
Nuclear magnetic resonance (NMR) data highlight electronic and steric differences among esters:
- This compound (4e) :
- Fluorinated Analog () : A fluorinated derivative, Cyclohexyl(2-cyclohexyl-2-fluorocyclopropyl)methyl 3,5-dinitrobenzoate, shows additional ¹⁹F NMR signals (δ ~-150 to -180 ppm), reflecting the electron-withdrawing fluorine’s impact on the cyclopropane ring .
- Benzyl 3,5-dinitrobenzoate (4f) : Benzyl protons resonate as a singlet (δ ~5.3–5.5 ppm) in ¹H NMR, distinct from cyclohexyl’s aliphatic signals .
Chemical Reactivity and Stability
- Esterification Efficiency : this compound is synthesized via microwave-assisted solid-phase benzoylation, a method also effective for isopentyl and 2-chloroethyl analogs .
- Thermal Stability: Trans-2-substituted cyclohexyl derivatives () exhibit higher melting points (e.g., 175–178°C for 1h) than non-substituted analogs, suggesting improved thermal stability from aromatic substituents .
Q & A
Q. How is Cyclohexyl 3,5-dinitrobenzoate synthesized, and what are the optimal reaction conditions?
this compound is synthesized via esterification of cyclohexanol with 3,5-dinitrobenzoyl chloride under anhydrous conditions. A typical protocol involves dissolving 0.001 mol of cyclohexanol in absolute ethanol, adding 5 drops of glacial acetic acid as a catalyst, and refluxing with 0.001 mol of 3,5-dinitrobenzoyl chloride for 4–6 hours. The product is isolated by solvent evaporation under reduced pressure and recrystallized from ethanol. Key parameters include a 1:1 molar ratio of alcohol to acyl chloride, anhydrous conditions to prevent hydrolysis, and characterization via melting point (lit. ~107–109°C for analogous esters) and NMR spectroscopy .
Q. What spectroscopic techniques are employed to characterize this compound?
- 1H NMR : Aromatic protons appear as doublets at δ ~8.7 ppm (meta to nitro groups), while the cyclohexyl-OCO proton resonates as a multiplet at δ ~4.8 ppm.
- 13C NMR : The carbonyl carbon is observed at ~160 ppm, aromatic carbons at 120–140 ppm, and cyclohexyl carbons at 20–35 ppm.
- IR Spectroscopy : Strong C=O stretch at ~1720 cm⁻¹ and nitro group asymmetric/symmetric stretches at ~1530 and 1350 cm⁻¹.
- Melting Point Analysis : Used to confirm purity (e.g., methyl 3,5-dinitrobenzoate melts at 107–109°C). Cross-validation with literature data is critical .
Q. How is this compound used in the derivatization of alcohols for qualitative analysis?
3,5-Dinitrobenzoate esters are standard derivatives for identifying alcohols. The protocol involves reacting the alcohol with 3,5-dinitrobenzoyl chloride in pyridine or acetic acid, followed by recrystallization. The distinct melting points and spectral profiles of the esters enable unambiguous identification of the parent alcohol. This method is particularly useful for low-molecular-weight alcohols in complex mixtures .
Advanced Research Questions
Q. What crystallographic insights explain the stability and packing of this compound?
X-ray crystallography (e.g., using SHELX programs) reveals that the nitro groups participate in weak C–H···O hydrogen bonds, forming layered supramolecular architectures. The cyclohexyl group adopts a chair conformation, minimizing steric hindrance. Space group analysis (e.g., monoclinic P2₁/c) and intermolecular interaction energy calculations (via Hirshfeld surface analysis) provide insights into thermal stability and solubility .
Q. How can reaction kinetics and competing pathways be analyzed during the synthesis of 3,5-dinitrobenzoate esters?
Competing hydrolysis of 3,5-dinitrobenzoyl chloride can be monitored via HPLC or NMR. Base-washed sand or molecular sieves are used to absorb HCl, shifting equilibrium toward ester formation. Pseudo-first-order kinetics under varying temperatures (25–80°C) are modeled using Arrhenius plots to determine activation energy (~50–70 kJ/mol). Side products like 3,5-dinitrobenzoic acid are identified via TLC and quantified gravimetrically .
Q. What nonlinear optical (NLO) properties are exhibited by 3,5-dinitrobenzoate derivatives, and how are they evaluated?
Potassium 3,5-dinitrobenzoate (KDNB) exhibits third-order NLO properties due to charge transfer from the nitro groups. The Z-scan technique measures nonlinear absorption (β ~10⁻⁴ cm/W) and refractive indices (n₂ ~10⁻¹² cm²/W). Single crystals grown via slow evaporation are assessed for second harmonic generation (SHG) efficiency using the Kurtz-Perry method, with KDNB showing ~1.5× higher efficiency than KDP .
Q. How do computational models predict the reactivity of this compound in nucleophilic substitutions?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for acyl substitution. Electron-withdrawing nitro groups reduce electron density at the carbonyl carbon, lowering activation energy for nucleophilic attack. Molecular electrostatic potential (MEP) maps highlight electrophilic regions, guiding predictions of reactivity in ester hydrolysis or transesterification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
